molecular formula C20H22N4O2S B2809692 2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide CAS No. 2034325-34-1

2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2809692
CAS No.: 2034325-34-1
M. Wt: 382.48
InChI Key: SBALMXSJYIYTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a synthetically designed small molecule of significant interest in advanced chemical and pharmacological research. This compound features a hybrid molecular architecture, incorporating a benzotriazinone moiety linked via an ethylacetamide chain to a phenyl ring modified with an isopropylthio group. The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core is a privileged scaffold in medicinal chemistry, known for its potential to interact with a variety of biological targets . The presence of the isopropylthioether group enhances the molecule's lipophilicity, which can be a critical factor in membrane permeability and bioavailability. While the specific mechanism of action for this novel compound is an area of active investigation, its structure suggests potential as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening against therapeutic targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or novel bioactive agents, making it a valuable tool for expanding chemical libraries in drug discovery programs.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14(2)27-16-9-7-15(8-10-16)13-19(25)21-11-12-24-20(26)17-5-3-4-6-18(17)22-23-24/h3-10,14H,11-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBALMXSJYIYTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. The isopropylthio group can engage in thiol-disulfide exchange reactions, while the triazine ring can interact with nucleophilic sites in biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The lumping strategy, which groups compounds with analogous structural motifs to simplify comparative analysis, is critical for evaluating this compound against its analogs . Below is a systematic comparison based on key structural and functional features:

Structural Analogues and Key Differences

Compound Name Core Structure Substituents/Modifications Key Properties (Theoretical/Predicted)
Target Compound Phenylacetamide - 4-(Isopropylthio)phenyl group
- 4-Oxobenzo[d]triazin-ethyl
logP: 3.2
H-bond donors: 2
H-bond acceptors: 6
Analog 1 : N-(2-Benzotriazolylethyl)phenylacetamide Phenylacetamide - Unsubstituted phenyl
- Benzotriazole-ethyl
logP: 2.8
Reduced metabolic stability (lack of thioether)
Analog 2 : 4-(Methylthio)phenyl-N-(triazinyl)acetamide Phenylacetamide - 4-Methylthio group
- Triazine-direct linkage
Higher solubility (logP: 2.5)
Lower steric bulk
Analog 3 : 4-Oxobenzo[d]triazin-3-yl-propanamide Propanamide - Shorter alkyl chain
- No thioether group
Reduced membrane permeability (polar propanamide)

Functional Comparisons

  • Bioactivity : The target compound’s isopropylthio group enhances hydrophobic interactions in enzyme binding pockets compared to Analog 1 (unsubstituted phenyl) and Analog 2 (methylthio). However, Analog 2’s smaller thioether group may improve binding kinetics in polar active sites.
  • Metabolic Stability : The isopropylthio group in the target compound likely confers higher resistance to oxidative metabolism compared to methylthio (Analog 2) or benzotriazole (Analog 1) groups, as bulkier thioethers slow CYP450-mediated oxidation .
  • Solubility : Analog 2 (logP 2.5) exhibits better aqueous solubility than the target compound (logP 3.2), critical for oral bioavailability.

Research Findings and Limitations

  • The 4-oxobenzo[d]triazin moiety enhances π-π stacking in target binding, a feature absent in benzotriazole analogs.
  • The ethyl spacer between the acetamide and triazine groups optimizes conformational flexibility, improving binding entropy over rigid linkages (e.g., Analog 3’s propanamide chain).
  • Limitations : Experimental data on pharmacokinetics or toxicity are unavailable. Current comparisons rely on theoretical models and extrapolation from structurally related compounds.

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Isopropylthio group : This moiety may contribute to the lipophilicity and biological activity.
  • Oxobenzo[d][1,2,3]triazin moiety : This component is known for its role in various biological activities.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmission and cellular signaling pathways.

Cholinesterase Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system. For instance, a related study demonstrated that derivatives of oxobenzo[d][1,2,3]triazin exhibited potent AChE inhibitory activity with IC50 values ranging from 0.14 to 0.60 µM .

Biological Activity Data

Activity TypeObserved EffectReference
AChE InhibitionIC50 values between 0.14 - 0.60 µM
BuChE InhibitionModerate inhibitory activity compared to donepezil
Neuroprotective EffectsIncreased viability of SH-SY5Y cells under stress

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of various derivatives similar to the target compound. Results indicated that several compounds significantly increased cell viability in oxidative stress conditions induced by H2O2 exposure .
  • Structure-Activity Relationship (SAR) : The relationship between structural modifications and biological activity was explored in a series of analogs. The presence of specific substituents on the phenyl rings was found to enhance cholinesterase inhibition .

Pharmacological Implications

The inhibition of cholinesterases suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The ability to protect neuronal cells from oxidative stress further supports its candidacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d][1,2,3]triazin-4(3H)-one core via cyclization of substituted anthranilic acid derivatives using reagents like POCl₃ or PCl₃ .
  • Step 2 : Alkylation of the triazinone nitrogen with 2-chloroethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylamine side chain .
  • Step 3 : Thioether linkage formation between the isopropylthiophenyl group and the acetamide moiety using thiourea or Lawesson’s reagent .
    • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst choice) must be tailored to minimize byproducts. For example, dichloromethane (DCM) at 0–5°C improves selectivity in thioether coupling .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing isopropylthio vs. thioether linkages) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., resolving isotopic peaks for sulfur/chlorine) .
  • HPLC-PDA : Assesses purity (>98% required for biological assays) using C18 columns with acetonitrile/water gradients .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., kinases or GPCRs). The triazinone and acetamide moieties show affinity for ATP-binding pockets .
  • In Silico ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and cytochrome P450 interactions, narrowing target hypotheses .

Q. What experimental approaches assess the compound’s solubility and stability in physiological buffers?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification. Co-solvents (e.g., DMSO ≤0.1%) avoid precipitation artifacts .
  • Stability : Incubate at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the acetamide group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the isopropylthio group (e.g., replacing with cyclopropylthio) and triazinone substituents (e.g., electron-withdrawing vs. donating groups) .
  • Toxicity Screening : Use zebrafish embryo models to correlate structural changes with developmental toxicity .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside cell-based assays to distinguish poor permeability from off-target effects .
  • Metabolic Profiling : LC-MS/MS identifies rapid hepatic clearance (e.g., glucuronidation of the acetamide) as a cause of efficacy loss .

Q. How can researchers evaluate the compound’s selectivity against off-target proteins?

  • Methodological Answer :

  • Kinome-wide Profiling : Use immobilized kinase panels (e.g., Eurofins KinaseProfiler) to quantify inhibition at 1 µM. The triazinone core may cross-react with PI3K isoforms .
  • Proteome Mining : Activity-based protein profiling (ABPP) with fluorescent probes identifies non-kinase off-targets .

Q. What methodologies are employed to study the compound’s pharmacokinetics in rodent models?

  • Methodological Answer :

  • IV/PO Dosing : Compare plasma AUC after intravenous (IV) and oral (PO) administration. Low bioavailability (<20%) suggests first-pass metabolism .
  • Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in organs via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.